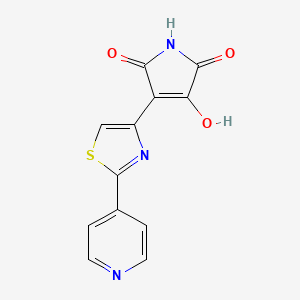
1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- is a heterocyclic compound that features a pyrrole ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- typically involves the cyclization of appropriate precursors. One common method is the base-assisted cyclization of 3-cyanoketones . This method is advantageous due to its efficiency and the availability of inexpensive synthetic precursors.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituents involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine-2,5-diones: These compounds share a similar pyrrole ring structure and exhibit comparable biological activities.
Pyrrolizines: These compounds also feature a fused ring system and are used in medicinal chemistry.
Uniqueness: 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- is unique due to its specific combination of a pyrrole ring with a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
80653-76-5 |
|---|---|
Molecular Formula |
C12H7N3O3S |
Molecular Weight |
273.27 g/mol |
IUPAC Name |
3-hydroxy-4-(2-pyridin-4-yl-1,3-thiazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H7N3O3S/c16-9-8(10(17)15-11(9)18)7-5-19-12(14-7)6-1-3-13-4-2-6/h1-5H,(H2,15,16,17,18) |
InChI Key |
BDWBDLQAZWMUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)C3=C(C(=O)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















